Cas no 1354924-37-0 (2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one)
![2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one structure](https://ja.kuujia.com/scimg/cas/1354924-37-0x500.png)
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 化学的及び物理的性質
名前と識別子
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- 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
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- インチ: 1S/C17H16BrN3O2/c1-23-14-4-2-3-12(9-14)17(15(22)20-16(19)21-17)10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H3,19,20,21,22)
- InChIKey: NIZBSRVLDLICLX-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(CC2=CC=C(Br)C=C2)(C2=CC=CC(OC)=C2)C(=O)N1
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ23429-2g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
A2B Chem LLC | AJ23429-50g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 50g |
$4190.00 | 2024-04-20 | |
A2B Chem LLC | AJ23429-1g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 1g |
$950.00 | 2024-04-20 | |
Chemenu | CM562982-1g |
2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95%+ | 1g |
$459 | 2023-02-18 | |
A2B Chem LLC | AJ23429-25g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
A2B Chem LLC | AJ23429-5g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ23429-10g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
A2B Chem LLC | AJ23429-100g |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
1354924-37-0 | 95+% | 100g |
$5859.00 | 2024-04-20 |
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-oneに関する追加情報
Compound CAS No 1354924-37-0: 2-Amino-5-[(4-Bromophenyl)methyl]-5-(3-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-4-One
The compound with CAS number 1354924-37-0, known as 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, is a complex organic molecule with significant potential in the field of chemical synthesis and drug development. This compound belongs to the class of imidazolones, which are known for their versatile applications in medicinal chemistry due to their ability to act as scaffolds for various bioactive molecules.
The molecular structure of this compound is characterized by a central imidazolone ring system, which is a five-membered heterocycle containing two nitrogen atoms. The imidazolone core is further substituted with several functional groups that contribute to its unique chemical properties. Specifically, the molecule features an amino group at position 2, a bromophenylmethyl group at position 5, and a methoxyphenyl group also at position 5. These substituents play a crucial role in determining the compound's reactivity, stability, and biological activity.
Recent studies have highlighted the importance of such heterocyclic compounds in the development of new therapeutic agents. For instance, imidazolones have been explored for their potential as kinase inhibitors, which are critical targets in cancer therapy. The presence of electron-withdrawing groups like the bromine atom and methoxy group in this compound suggests that it may exhibit strong binding affinity towards certain protein targets, making it a promising candidate for further pharmacological investigation.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the condensation of an appropriate amino compound with a carbonyl-containing precursor, followed by subsequent substitution reactions to introduce the bromophenylmethyl and methoxyphenyl groups. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
The biological activity of this compound has been a subject of recent research interest. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in cellular signaling pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. Additionally, preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution properties, which are essential for its potential use as an oral medication.
From an environmental perspective, understanding the fate and transport of such compounds is crucial for assessing their safety and sustainability. Recent advancements in computational chemistry have enabled researchers to predict the environmental behavior of this compound using quantum mechanical models and toxicity prediction software. These tools provide valuable insights into its potential impact on ecosystems and guide efforts to develop eco-friendly synthetic routes.
In conclusion, the compound with CAS number 1354924-37-0, or 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and development. Its unique structural features, coupled with its promising biological activity profiles, make it an attractive target for further research across multiple disciplines within the chemical sciences.
1354924-37-0 (2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one) 関連製品
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